Enfumafungin Activity Compared to Echinocandin Analog L-733560 in Glucan Synthase Inhibition
In a direct head-to-head natural product screening study, enfumafungin demonstrated in vitro antifungal activity comparable to that of L-733560, a close semi-synthetic analogue of the echinocandin caspofungin (MK-0991) [1]. This comparison is notable because enfumafungin achieves potency comparable to a clinically validated echinocandin analog while operating through a structurally distinct triterpene glycoside scaffold rather than a lipopeptide backbone.
| Evidence Dimension | In vitro antifungal activity (glucan synthase inhibition) |
|---|---|
| Target Compound Data | Activity comparable to L-733560 |
| Comparator Or Baseline | L-733560 (close analogue of caspofungin/MK-0991) |
| Quantified Difference | Comparable potency; no numerical fold difference provided |
| Conditions | Natural product screening; glucan synthase enzyme assay and whole-cell antifungal testing |
Why This Matters
This establishes enfumafungin as a structurally novel glucan synthase inhibitor scaffold with potency matching a clinically relevant echinocandin benchmark, justifying procurement for scaffold-hopping programs seeking oral bioavailability.
- [1] Onishi J, Meinz M, Thompson J, et al. Discovery of novel antifungal (1,3)-β-D-glucan synthase inhibitors. Antimicrob Agents Chemother. 2000;44(2):368-377. doi:10.1128/AAC.44.2.368-377.2000 View Source
